Enantioselectivity in mGluR Activity: (R)-Ibotenic Acid's Inactivity at Group III mGluRs
While the racemic mixture ibotenic acid is a potent group I and II agonist, the (R)-forms of its homologues (e.g., (R)-homoibotenic acid) are inactive both as agonists and antagonists at group I, II, and III mGlu receptors [1]. This contrasts with the (S)-forms of these homologues, which are selective and potent group I antagonists with Ki values ranging from 97 to 490 µM [1]. This stereospecific inactivity of the (R)-enantiomer at certain mGluR subtypes is a critical differentiator for experimental design.
| Evidence Dimension | mGluR Group I/II/III Agonist/Antagonist Activity |
|---|---|
| Target Compound Data | Inactive as agonist and antagonist at cloned mGluR group I, II, and III (for (R)-homoibotenic acid) |
| Comparator Or Baseline | (S)-homoibotenic acid: potent group I antagonist; Ki = 97-490 µM at mGlu1α and mGlu5a |
| Quantified Difference | >100-fold difference in functional activity (inactive vs. Ki 97-490 µM) |
| Conditions | Cloned mGlu receptors expressed in Chinese hamster ovary (CHO) cells |
Why This Matters
This enantioselective inactivity at specific mGluR groups ensures that (R)-ibotenic acid's neurotoxic effects are primarily mediated through ionotropic receptors (NMDA, AMPA) and group I/II mGluRs, reducing confounding variables in lesion studies.
- [1] Bräuner-Osborne H, Nielsen B, Krogsgaard-Larsen P. Molecular pharmacology of homologues of ibotenic acid at cloned metabotropic glutamic acid receptors. Eur J Pharmacol. 1998 Jun 5;350(2-3):311-6. PMID: 9696422. View Source
